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Compound Name: Irium

Cat. No.: B8735936

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of
iridium complexes in a variety of cross-coupling reactions. Iridium catalysis has emerged as a
powerful tool in organic synthesis, offering unique reactivity and selectivity, particularly in
asymmetric transformations. These protocols are intended to serve as a practical guide for
researchers in academic and industrial settings.

Application Note 1: Asymmetric Allylic Alkylation (C-
C Bond Formation)

Iridium-catalyzed asymmetric allylic alkylation (Ir-AAA) is a robust method for the
enantioselective formation of C-C bonds. A key advantage of iridium catalysis over traditional
palladium systems is its propensity to favor the formation of branched products from linear
allylic electrophiles, often with exceptional levels of regio- and enantioselectivity. This reaction
is particularly valuable for the construction of chiral molecules containing quaternary carbon
centers.

Quantitative Data

The following table summarizes the performance of an iridium-catalyzed asymmetric allylic
alkylation of dialkyl malonates with trisubstituted allylic electrophiles, leading to the formation of

© 2025 BenchChem. All rights reserved. 1/15 Tech Support


https://www.benchchem.com/product/b8735936?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8735936?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

all-carbon quaternary stereocenters.

Allylic Malonate

Entr Yield (%)[1 ee (%)[1
J Electrophile Nucleophile o] S
1 Diethyl malonate 83 97
Di-tert-butyl
2 93 96
malonate
Dibenzyl
3 85 95
malonate
Bis(2,2,2-
4 trifluoroethyl) 75 94
malonate

Experimental Protocol

General Procedure for Iridium-Catalyzed Asymmetric Allylic Alkylation of Malonates:
» Reagents and Equipment:

o [Ir(COD)CI]z (Iridium(l) cyclooctadiene chloride dimer)

o Chiral phosphoramidite ligand (e.g., (R,R,R)-Feringa ligand)

o Allylic carbonate/acetate

o Dialkyl malonate

o Base (e.g., Cs2COs or a non-nucleophilic organic base)

o Anhydrous solvent (e.g., THF, DCM, or Toluene)

o Schlenk flask or oven-dried reaction vial

o Magnetic stirrer and stir bar

o Inert atmosphere (Argon or Nitrogen)
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e Procedure:

o To an oven-dried Schlenk flask under an inert atmosphere, add [Irf(COD)Cl]2 (1-2 mol%)
and the chiral phosphoramidite ligand (2-4 mol%).

o Add the anhydrous solvent and stir the mixture at room temperature for 15-30 minutes to
allow for catalyst pre-formation.

o Add the dialkyl malonate (1.2-1.5 equivalents) and the base (1.2-1.5 equivalents).
o Finally, add the allylic electrophile (1.0 equivalent) to the reaction mixture.

o Stir the reaction at the specified temperature (typically ranging from room temperature to
60 °C) and monitor the progress by TLC or GC-MS.

o Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
o Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

o Dry the combined organic layers over anhydrous Na=SOs, filter, and concentrate under
reduced pressure.

o Purify the crude product by flash column chromatography on silica gel to obtain the
desired enantioenriched product.

Logical Relationship Diagram
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Iridium-Catalyzed Asymmetric Allylic Alkylation
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Caption: Workflow for Ir-catalyzed asymmetric allylic alkylation.

Application Note 2: Asymmetric Allylic Amination
(C-N Bond Formation)

Iridium-catalyzed asymmetric allylic amination (Ir-AAA) provides a direct and efficient route to
chiral amines, which are prevalent in pharmaceuticals and natural products. Similar to C-C
bond formation, the iridium catalyst typically directs the nucleophilic attack of the amine to the
more substituted carbon of the allyl group, yielding the branched product with high
enantioselectivity.

Quantitative Data

The following table presents data for the iridium-catalyzed asymmetric amination of a branched
allylic acetate with various aromatic and heteroaromatic amines.
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Entry Amine Nucleophile Yield (%)[2] ee (%)[2]
1 Aniline 85 95
2 4-Methoxyaniline 90 96
3 2-Aminopyridine 78 92
4 Indoline 92 97

Experimental Protocol

General Procedure for Iridium-Catalyzed Asymmetric Allylic Amination:
e Reagents and Equipment:
o [Ir(COD)CI)2
o Chiral ligand (e.qg., (S)-tol-BINAP)
o Racemic branched allylic acetate
o Aromatic or aliphatic amine
o Lewis acid activator (optional, e.g., Nb(OEt)s or BPhs for allylic alcohols)[3]
o Base (if required, e.g., KsPOa)
o Anhydrous solvent (e.g., THF, Dioxane)
o Schlenk flask or oven-dried reaction vial
o Magnetic stirrer and stir bar
o Inert atmosphere (Argon or Nitrogen)
e Procedure:

o In an inert atmosphere glovebox or using Schlenk techniques, add [Irf(COD)Cl]z (1-2
mol%) and the chiral ligand (2-4 mol%) to an oven-dried reaction vessel.
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o Add the anhydrous solvent and stir to dissolve.
o Add the amine nucleophile (1.2-2.0 equivalents) and the base (if necessary).

o Add the allylic acetate or alcohol (1.0 equivalent). If using an allylic alcohol, add the Lewis
acid activator.

o Seal the vessel and stir the reaction mixture at the indicated temperature (often room
temperature) for the specified time.

o Monitor the reaction progress by TLC or LC-MS.
o Upon completion, dilute the reaction with an organic solvent and wash with water or brine.

o Dry the organic layer over a drying agent (e.g., MgSQOa), filter, and remove the solvent in
vacuo.

o Purify the residue by flash column chromatography to afford the chiral allylic amine.

(Allylic Ester/Carbonate) Amine (R2NH)

Oxidative Addition

Catalytic Cycle Diagram

Product Dissociation t-allyl-Ir(111) Complex

Nucleophilic Attack

C_eaving Group AniorD

Ir(1)-Product Complex

(Branched Allylic Amine)
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Caption: Catalytic cycle for Ir-catalyzed allylic amination.

Application Note 3: Asymmetric Allylic Etherification
(C-O Bond Formation)

Iridium-catalyzed asymmetric allylic etherification provides access to chiral allylic ethers, which
are important structural motifs in many biologically active compounds. The reaction can be
performed with a variety of oxygen nucleophiles, including phenols and aliphatic alcohols, and
typically proceeds with high regio- and enantioselectivity to give the branched ether product.

Quantitative Data

The following table shows the results for the iridium-catalyzed intermolecular allylic
etherification of achiral allylic carbonates with various phenoxides.

Regioselect
Allylic . . ivity
Entry Phenoxide Yield (%)[4] ee (%)[4] .
Carbonate (branched:li
near)[4]
Cinnamyl o
Lithium
1 methyl _ 86 96 96:4
phenoxide
carbonate
Cinnamyl Lithium 4-
2 methyl methoxyphen 91 95 97:3
carbonate oxide
Cinnamyl Sodium 2-
3 methyl methylpheno 88 94 95:5
carbonate xide
(E)-2-Hexenyl  Lithium
4 75 92 94:6

carbonate phenoxide

Experimental Protocol
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General Procedure for Iridium-Catalyzed Asymmetric Allylic Etherification of Phenols:

» Reagents and Equipment:

o [I(COD)CI]2

o Chiral phosphoramidite ligand

o Achiral allylic carbonate

o Phenol

o Base (e.g., LiOt-Bu, NaH to pre-form the phenoxide)

o Anhydrous solvent (THF is often preferred)[4]

o Schlenk flask or oven-dried reaction vial

o Magnetic stirrer and stir bar

o Inert atmosphere (Argon or Nitrogen)

e Procedure:

o Prepare the lithium or sodium phenoxide by reacting the corresponding phenol with a
suitable base (e.g., LiOt-Bu or NaH) in the reaction solvent.

o In a separate oven-dried Schlenk flask under an inert atmosphere, prepare the iridium
catalyst by stirring [Ir(COD)CI]z (1-2 mol%) and the chiral phosphoramidite ligand (2-4
mol%) in the anhydrous solvent for 15-30 minutes at room temperature.

o Add the solution of the pre-formed phenoxide (1.1-1.5 equivalents) to the catalyst mixture.

o Add the achiral allylic carbonate (1.0 equivalent) to the reaction mixture.

o Stir the reaction at the specified temperature (e.g., 50 °C) until the starting material is
consumed, as monitored by TLC or GC-MS.
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o Cool the reaction to room temperature and quench with water or a saturated aqueous
solution of NHaCl.

o Extract the agueous layer with an organic solvent (e.g., ether or ethyl acetate).

o Combine the organic layers, dry over anhydrous NazSOa, filter, and concentrate under
reduced pressure.

o Purify the crude product by flash column chromatography on silica gel to yield the chiral
allylic aryl ether.

Experimental Workflow Diagram
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Experimental Workflow for Allylic Etherification
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Caption: Workflow for Ir-catalyzed allylic etherification.

Application Note 4: Photoredox Iridium/Nickel Dual
Catalysis for C-N Cross-Coupling
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Iridium complexes are widely used as photosensitizers in photoredox catalysis. In combination
with a nickel co-catalyst, they enable C-N cross-coupling reactions under mild conditions. This
dual catalytic system allows for the coupling of a broad range of aryl halides with various amine
nucleophiles.

Quantitative Data

The following table illustrates the substrate scope for the photoredox iridium/nickel dual-
catalyzed C-N cross-coupling of aryl bromides with primary amines.

Entry Aryl Bromide Amine Yield (%)
1 4-Bromotoluene Aniline 88
2 4-Bromoanisole Benzylamine 92
1-Bromo-4-
3 (trifluoromethyl)benze  Cyclohexylamine 85
ne
4 2-Bromopyridine n-Butylamine 78

Experimental Protocol

General Procedure for Photoredox Iridium/Nickel Dual-Catalyzed C-N Cross-Coupling:

» Reagents and Equipment:

o

Iridium photocatalyst (e.g., If[dF(CF3)ppy]z(dtbbpy)PFe)

[¢]

Nickel catalyst (e.g., NiCl2-glyme)

[¢]

Ligand for nickel (e.qg., 4,4'-di-tert-butyl-2,2'-bipyridine)

o

Aryl halide

Amine

o

[¢]

Base (e.g., K2COs or an organic base)
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[e]

Anhydrous, degassed solvent (e.g., DMF, DMSO)

o

Reaction vials equipped with stir bars

[¢]

Blue LED light source

[¢]

Inert atmosphere (Argon or Nitrogen)

e Procedure:

o To a reaction vial, add the iridium photocatalyst (0.5-2 mol%), NiClz-glyme (5-10 mol%),
and the bipyridine ligand (5-10 mol%).

o Add the aryl halide (1.0 equivalent), the amine (1.5-2.0 equivalents), and the base (2.0-3.0
equivalents).

o Add the degassed solvent via syringe.
o Seal the vial and place it in a photoreactor equipped with a blue LED light source.

o lIrradiate the reaction mixture with stirring at room temperature for the specified time
(typically 12-24 hours).

o Monitor the reaction by LC-MS or GC-MS.

o Upon completion, dilute the reaction mixture with an organic solvent and wash with water
to remove the base and salts.

o Dry the organic layer, concentrate, and purify the product by flash column
chromatography.

Catalytic Cycle Diagram
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Nickel Catalytic Cycle

1
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7

(Aryl Halide) //
Ar-Ni(ll)-X

Amine Radical Addition
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Reductive Elimination
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7

Caption:
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Proposed mechanism for Ir/Ni dual-catalyzed C-N coupling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426
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